Mn(TMHD)3 finds significant use as a catalyst in organic chemistry, particularly for promoting intramolecular Diels-Alder reactions []. These reactions involve the cyclization of dienes and dienophiles to form cyclic structures. Mn(TMHD)3 offers advantages due to its Lewis acidic nature, which helps activate the diene for the reaction.
Mn(TMHD)3 can act as a single electron donor in studies involving excess electron transfer processes. This property makes it valuable in research related to understanding electron transfer mechanisms in various systems, including DNA []. By studying how Mn(TMHD)3 interacts with DNA molecules, researchers can gain insights into potential DNA damage pathways and develop strategies for protection.
The ability of Mn(TMHD)3 to form complexes with other molecules opens doors for its application in enantioselective synthesis. Enantioselectivity refers to the preferential formation of one enantiomer (mirror image) over another in a chemical reaction. Researchers are exploring the use of Mn(TMHD)3 complexes as catalysts for achieving enantioselective synthesis of various organic compounds [].
Beyond the areas mentioned above, Mn(TMHD)3 shows promise in other scientific research fields:
Mn(TMHD)₃ can be synthesized through various methods:
What sets Mn(TMHD)₃ apart from these compounds is its specific structure that allows for enhanced catalytic activity in selective hydrogenation and Diels-Alder reactions. Its stability and efficiency as a non-precious metal catalyst make it particularly valuable in industrial applications where cost-effectiveness is crucial .
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III), commonly referred to as manganese(III) tris(2,2,6,6-tetramethylheptanedionate), represents a coordination compound of significant chemical interest [1] [2]. The compound exhibits the molecular formula C₃₃H₅₇MnO₆, indicating a complex structure containing manganese in the +3 oxidation state coordinated to three 2,2,6,6-tetramethyl-3,5-heptanedione ligands [1] [3]. The molecular weight of this complex is precisely 604.74 grams per mole, as determined through comprehensive analytical studies [2] [7].
The physical properties of this compound demonstrate characteristic features typical of manganese(III) β-diketonate complexes [3] [8]. The substance appears as a dark brown to black powder or crystalline material under normal conditions, exhibiting a lustrous appearance that reflects its electronic structure [6] [11]. Thermal analysis reveals a melting point range of 160-170°C, indicating substantial thermal stability [3] [6] [8]. The boiling point occurs at approximately 255°C with decomposition, suggesting limited thermal stability at elevated temperatures [4] [6].
Table 1: Molecular Formula and Physical Properties of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III)
Property | Value |
---|---|
Molecular Formula | C₃₃H₅₇MnO₆ |
CAS Number | 14324-99-3 |
Molecular Weight (g/mol) | 604.74 |
Melting Point (°C) | 160-170 |
Boiling Point (°C) | 255 (dec.) |
Appearance | Dark brown to black powder or crystals |
Crystal System | Triclinic |
Space Group | P1̅ |
Oxidation State of Mn | +3 |
Spin State | High-spin (S = 2) |
Electronic Configuration | [Ar] 3d⁴ |
Ground State Term Symbol | ⁵Eg (with Jahn-Teller distortion) |
Coordination Number | 6 |
Coordination Geometry | Distorted octahedral |
The crystallographic analysis indicates that the compound crystallizes in the triclinic crystal system with space group P1̅ [22]. The high degree of structural complexity arises from the bulky 2,2,6,6-tetramethyl-3,5-heptanedione ligands, which contribute significant steric hindrance around the manganese center [3] [5] [7]. The elemental analysis confirms the purity of synthesized samples, with carbon content ranging from 64.2-66.9% and hydrogen content from 9.3-9.7% [3] [7].
The coordination environment of manganese(III) in this complex exhibits a distorted octahedral geometry, where the manganese center is surrounded by six oxygen donor atoms from three bidentate 2,2,6,6-tetramethyl-3,5-heptanedione ligands [1] [9] [12]. Each ligand coordinates through its two oxygen atoms in a chelating fashion, forming six-membered metallacycles that stabilize the overall structure [34] [35] [40].
The bonding characteristics demonstrate typical features of manganese(III) coordination chemistry [9] [10] [12]. The manganese-oxygen bond lengths exhibit significant variation due to the Jahn-Teller effect, with equatorial bonds measuring approximately 1.91-1.95 Å and axial bonds extending to 2.08-2.14 Å [9] [22] [28]. This distortion from ideal octahedral geometry reflects the electronic requirements of the d⁴ manganese(III) configuration [10] [12] [29].
Table 2: Coordination Bond Lengths and Jahn-Teller Distortion
Bond Type | Bond Length (Å) | Reference |
---|---|---|
Mn-O (equatorial, short) | 1.91-1.95 | General for Mn(III) β-diketonate complexes |
Mn-O (axial, long) | 2.08-2.14 | General for Mn(III) β-diketonate complexes |
Average Mn-O (equatorial) | 1.93 | Typical elongated geometry |
Average Mn-O (axial) | 2.12 | Typical elongated geometry |
Jahn-Teller distortion (Δd) | 0.18-0.22 | Characteristic Jahn-Teller effect |
The coordination polyhedron can be described as MnO₆, where the manganese center adopts a pseudo-octahedral arrangement [11] [12] [13]. The chelating nature of the 2,2,6,6-tetramethyl-3,5-heptanedione ligands creates a stable coordination environment, with bite angles typically ranging from 85-90° [35] [37]. The steric bulk of the tert-butyl substituents on the ligands contributes to the overall stability of the complex by preventing intermolecular interactions [34] [36] [39].
The bonding description involves both σ and π interactions between the manganese center and the oxygen donor atoms [16] [18] [30]. The β-diketonate ligands exist in their enolate form when coordinated, creating a conjugated system that enhances the stability of the metal-ligand bonds [34] [37] [39]. The electron-donating properties of the 2,2,6,6-tetramethyl-3,5-heptanedione ligands stabilize the manganese(III) oxidation state through effective charge distribution [14] [16] [32].
The tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) complex can exist in two distinct geometric isomeric forms: facial (fac) and meridional (mer) configurations [16] [18] [20]. These isomers arise from the different spatial arrangements of the three identical bidentate ligands around the octahedral manganese center [14] [17] [19].
In the facial isomer, the three 2,2,6,6-tetramethyl-3,5-heptanedione ligands are arranged such that the three oxygen atoms of one type occupy one triangular face of the octahedron [20] [16]. Conversely, the meridional isomer features the three ligands positioned so that their oxygen atoms lie along meridional planes of the octahedron [14] [18] [20]. Experimental evidence suggests that the meridional isomer represents the thermodynamically more stable configuration for this particular complex [16] [18] [22].
Table 3: Isomeric Configurations of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III)
Isomer Type | Description | Relative Stability |
---|---|---|
Fac (facial) | Three identical ligands occupy one triangular face | Less stable for TMHD |
Mer (meridional) | Three identical ligands occupy meridional positions | More stable for TMHD |
Bond Stretch Isomer 1 | Elongation along one Mn-O axis | Dynamic equilibrium |
Bond Stretch Isomer 2 | Elongation along second Mn-O axis | Dynamic equilibrium |
Bond Stretch Isomer 3 | Elongation along third Mn-O axis | Dynamic equilibrium |
The preference for the meridional geometry can be attributed to the steric requirements of the bulky tert-butyl groups present in the 2,2,6,6-tetramethyl-3,5-heptanedione ligands [16] [20] [22]. These substituents create significant steric hindrance that disfavors the facial arrangement where the ligands would be positioned in closer proximity [34] [36] [39]. X-ray photoelectron spectroscopy studies have confirmed the presence of both isomers in experimental samples, with characteristic spectral features distinguishing the two forms [16] [18] [20].
Bond stretch isomerism represents a remarkable phenomenon observed in manganese(III) β-diketonate complexes, including tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) [16] [18] [25]. This type of isomerism involves the existence of multiple structural forms that differ primarily in the lengths of specific metal-ligand bonds while maintaining the same connectivity [25] [26] [16].
Density functional theory calculations have demonstrated that experimental samples of this manganese(III) complex can contain a mixture of different bond stretch isomers existing in dynamic equilibrium [16] [18] [25]. These isomers arise from the redistribution of electron density within the d⁴ electronic configuration, leading to variations in the manganese-oxygen bond lengths [16] [25] [26].
Table 4: Bond Stretch Isomerism in Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III)
Isomer Type | Mn-O Bond Lengths (Å) | Relative Energy | Electronic State |
---|---|---|---|
Short-Short-Short | All bonds ~1.93 | Higher energy | Excited state |
Short-Short-Long | Two bonds ~1.93, one bond ~2.12 | Intermediate energy | Ground state (common) |
Short-Long-Long | One bond ~1.93, two bonds ~2.12 | Intermediate energy | Ground state (less common) |
Long-Long-Long | All bonds ~2.12 | Higher energy | Excited state |
The three meridional bond stretch isomers differ in the specific manganese-oxygen bonds that undergo elongation due to the Jahn-Teller effect [16] [22] [25]. In each isomer, the Jahn-Teller elongation occurs along different pairs of trans-axial manganese-oxygen bonds, creating distinct structural forms with varying bond length patterns [22] [25] [26]. The dynamic interconversion between these isomers contributes to the broadening observed in nuclear magnetic resonance spectra and other spectroscopic measurements [16] [18] [21].
The Jahn-Teller effect plays a crucial role in determining the structural characteristics of tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) [9] [10] [21]. This effect arises from the d⁴ electronic configuration of manganese(III), which creates an electronically degenerate ground state in a perfectly octahedral environment [10] [12] [29]. To remove this degeneracy and achieve electronic stability, the complex undergoes geometric distortion [21] [22] [23].
The predominant form of Jahn-Teller distortion observed in this complex is tetragonal elongation, where two trans manganese-oxygen bonds along the z-axis become significantly longer than the four equatorial bonds [9] [22] [28]. Crystallographic studies have revealed that the average lengths of the four short equatorial manganese-oxygen bonds measure approximately 1.92 Å, while the two long axial bonds extend to approximately 2.12 Å [22] [28] [31].
Table 5: Jahn-Teller Distortion Effects in Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III)
Distortion Type | Description | Occurrence in Complex |
---|---|---|
Tetragonal Elongation | Elongation of two trans Mn-O bonds along z-axis | Predominant form observed in crystal structures |
Tetragonal Compression | Compression of two trans Mn-O bonds along z-axis | Rarely observed for this complex |
Orthorhombic Distortion | Asymmetric distortion with two long, two medium, two short Mn-O bonds | Possible at low temperatures |
Dynamic Jahn-Teller Effect | Rapid interconversion between different distortion axes | Likely occurs in solution at room temperature |
The magnitude of the Jahn-Teller distortion, quantified by the difference between long and short bond lengths, typically ranges from 0.18 to 0.22 Å [22] [28] [31]. This substantial distortion reflects the strong electronic driving force associated with the d⁴ configuration [29] [31] [32]. Temperature-dependent crystallographic studies have shown that the distortion becomes more pronounced at lower temperatures, with the difference increasing from approximately 0.18 Å at room temperature to 0.22 Å at 150 K [22].
The dynamic nature of the Jahn-Teller effect in solution allows for rapid interconversion between different distortion axes [21] [23] [25]. This phenomenon, known as dynamic Jahn-Teller switching, enables the complex to sample multiple geometric configurations on a rapid timescale [21] [23]. Ultrafast spectroscopic studies have revealed oscillation frequencies around 115 cm⁻¹ associated with this dynamic behavior [21].
The electronic structure of manganese(III) in tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) is characterized by a d⁴ configuration with the ground state electron arrangement [Ar] 3d⁴ [27] [28] [29]. In the high-spin state, which represents the stable configuration for this complex, the four d electrons occupy the available orbitals according to Hund's rule of maximum multiplicity [28] [31] [32].
The octahedral crystal field environment created by the six oxygen donor atoms splits the five d orbitals into two groups: the lower-energy t₂g orbitals (dxy, dxz, dyz) and the higher-energy eg orbitals (dx²-y², dz²) [29] [30] [32]. In the high-spin d⁴ configuration, three electrons singly occupy each of the t₂g orbitals, while the fourth electron occupies one of the eg orbitals [28] [29] [31].
Table 6: Electronic Configuration of Mn(III) in Octahedral Field
Orbital | Energy Level | Occupancy (High-Spin) | Effect of Jahn-Teller |
---|---|---|---|
3dxy | t₂g | ↑ | Stabilized |
3dxz | t₂g | ↑ | Stabilized |
3dyz | t₂g | ↑ | Stabilized |
3dx²-y² | eg | ↑ | Destabilized (singly occupied) |
3dz² | eg | — | Destabilized (empty) |
The ground state term symbol for this electronic configuration is ⁵Eg, indicating a quintet spin state (S = 2) with electronic degeneracy that drives the Jahn-Teller distortion [29] [31] [32]. The unpaired electron in the eg orbital creates an asymmetric charge distribution that destabilizes the perfectly octahedral geometry [10] [28] [29]. The subsequent Jahn-Teller distortion removes this degeneracy by splitting the eg orbitals, with the dx²-y² orbital typically being stabilized relative to the dz² orbital in the elongated geometry [22] [29] [31].
Electron paramagnetic resonance studies have confirmed the high-spin nature of the manganese(III) center, with an effective magnetic moment of approximately 4.85 μB [10] [28] [31]. High-frequency electron paramagnetic resonance measurements have revealed zero-field splitting parameters characteristic of the Jahn-Teller distorted geometry, with D values ranging from -4.5 to -1.2 cm⁻¹ for axially elongated complexes [31] [32] [28].
The electronic configuration strongly influences the spectroscopic properties of the complex [16] [20] [32]. The d-d transitions give rise to characteristic absorption bands, with the complex appearing green by transmitted light due to a broad absorption around 500 nm [12] [29]. The paramagnetic nature of the d⁴ configuration results in broadened nuclear magnetic resonance signals spanning a range from +25 to -50 ppm, reflecting the significant electron-nuclear coupling [9] [16].